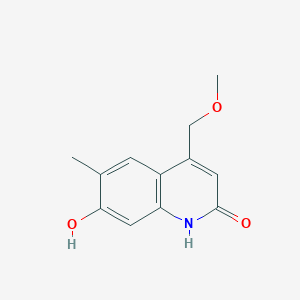
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxymethyl group at the 4th position, and a methyl group at the 6th position on the quinolinone ring. These structural modifications contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, which can further undergo additional modifications to yield a wide range of derivatives .
Applications De Recherche Scientifique
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting hydroxyl radicals and DNA damage.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and optical materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to its interaction with hydroxyl radicals, leading to fluorescence emission. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methyl-2(1H)-quinolone: A similar compound with a hydroxy group at the 7th position and a methyl group at the 4th position.
7-Hydroxy-4-methylcoumarin: Another related compound with a coumarin structure and similar functional groups.
Uniqueness
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 4th position and the combination of hydroxy and methyl groups at the 7th and 6th positions, respectively, differentiate it from other quinolinone derivatives.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
7-hydroxy-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-3-9-8(6-16-2)4-12(15)13-10(9)5-11(7)14/h3-5,14H,6H2,1-2H3,(H,13,15) |
Clé InChI |
JCKZAYWKDMRASP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1O)NC(=O)C=C2COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
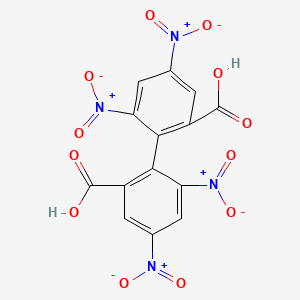
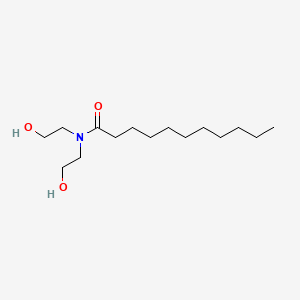
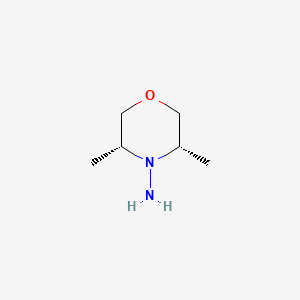
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
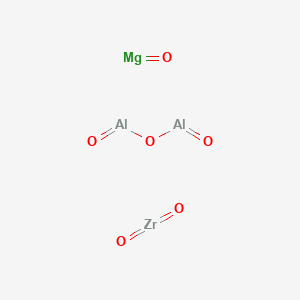
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
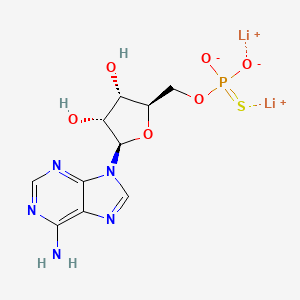
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
